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Compound of Interest

1-methoxy-4-
Compound Name:

(methoxymethyl)benzene

Cat. No.: B073099

Experimental Protocols

While a specific, detailed protocol for the synthesis of 1-methoxy-4-(methoxymethyl)benzene
is not readily available in the surveyed literature, a representative procedure can be outlined
based on the well-established Williamson ether synthesis. This method is a standard approach
for the formation of ethers from an alkoxide and a primary alkyl halide.

Synthesis of 1-methoxy-4-(methoxymethyl)benzene via
Williamson Ether Synthesis

This protocol describes the synthesis starting from 4-methoxybenzyl alcohol.

Materials:

4-methoxybenzyl alcohol

Sodium hydride (NaH)

Methyl iodide (CHsl)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution
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Brine

Anhydrous magnesium sulfate (MgSOQOa)

Dichloromethane (CH2zCl2)

Hexanes

Ethyl acetate
Procedure:

e Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen
inlet is charged with 4-methoxybenzyl alcohol.

o Alkoxide Formation: Anhydrous THF is added to dissolve the alcohol, and the solution is
cooled to 0 °C in an ice bath. Sodium hydride is then added portion-wise. The reaction
mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and
stirred for an additional hour to ensure complete formation of the alkoxide.

o Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added
dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

o Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
The aqueous layer is extracted with dichloromethane. The combined organic layers are
washed with brine, dried over anhydrous MgSOu4, filtered, and concentrated under reduced
pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel using
a gradient of ethyl acetate in hexanes to yield 1-methoxy-4-(methoxymethyl)benzene as a
pure product.
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Williamson Ether Synthesis Workflow
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Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity
assessment of 1-methoxy-4-(methoxymethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for 1-methoxy-4-(methoxymethyl)benzene is not readily
available, predicted *H and 3C NMR chemical shifts can be estimated based on the analysis of
similar structures.

Predicted *H NMR (CDCls):

0 7.20-7.30 (d, 2H): Aromatic protons ortho to the methoxymethyl group.

0 6.80-6.90 (d, 2H): Aromatic protons ortho to the methoxy group.

0 4.40 (s, 2H): Methylene protons (-CHz-).

0 3.80 (s, 3H): Methoxy protons on the aromatic ring (Ar-OCHs).

0 3.40 (s, 3H): Methyl protons of the methoxymethyl group (-CH2-OCHs).

Predicted 13C NMR (CDCIs):

0 159.0: Aromatic carbon attached to the methoxy group.

0 130.0: Aromatic carbon attached to the methoxymethyl group.

0 129.5 (2C): Aromatic CH carbons ortho to the methoxymethyl group.

0 114.0 (2C): Aromatic CH carbons ortho to the methoxy group.

0 74.0: Methylene carbon (-CHz-).

0 58.0: Methyl carbon of the methoxymethyl group (-CH2-OCH3).

0 55.0: Methoxy carbon on the aromatic ring (Ar-OCHs).
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Mass Spectrometry (MS)

Mass spectral analysis of 1-methoxy-4-(methoxymethyl)benzene has been reported,
particularly focusing on its fragmentation under positive Fast Atom Bombardment (FAB)
ionization. A key observation is the formation of a [M-H]* ion, resulting from hydride elimination
from the methylene group of the methoxymethyl moiety.

Expected Fragmentation Pattern (Electron lonization - El):
e m/z 152: Molecular ion [M]*.
e m/z 121: Loss of a methoxy radical (*OCHs).

e m/z 91: Tropylium ion, characteristic of benzyl compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methoxy-4-(methoxymethyl)benzene would be expected to show
characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

e ~3000-2800 cm~1: C-H stretching of aromatic and aliphatic groups.
e ~1610, 1510 cm~1: C=C stretching of the aromatic ring.

e ~1250 cm~1; Asymmetric C-O-C stretching of the aryl ether.

e ~1175 cm~% C-O stretching.

¢ ~1030 cm~1: Symmetric C-O-C stretching of the aryl ether.

e ~830 cm~1: Out-of-plane C-H bending for a 1,4-disubstituted benzene ring.

Biological Activity and Potential Applications in
Drug Development
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Currently, there is a significant lack of publicly available data on the specific biological activities
of 1-methoxy-4-(methoxymethyl)benzene. Research on structurally related methoxybenzene
derivatives has suggested a range of potential biological effects, including antimicrobial and
anti-inflammatory properties. However, without direct experimental evidence for the title
compound, any discussion of its therapeutic potential remains speculative.

The p-methoxybenzyl (PMB) ether group is a common protecting group in organic synthesis,
valued for its stability and selective removal. The core structure of 1-methoxy-4-
(methoxymethyl)benzene, a substituted anisole, is found in numerous biologically active
natural products and synthetic compounds. This suggests that derivatives of this compound
could be of interest for biological screening.
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Conceptual Drug Discovery Workflow

Conclusion

1-methoxy-4-(methoxymethyl)benzene is a well-defined chemical entity with established
physical and chemical properties. While detailed experimental protocols for its synthesis are
not explicitly published, its preparation can be readily achieved using standard organic
chemistry methodologies such as the Williamson ether synthesis. The analytical
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characterization of this compound relies on standard spectroscopic techniques. The primary
knowledge gap for this molecule lies in the area of biological activity and its potential
applications in drug discovery and development. Further research is required to elucidate any
pharmacological effects and to explore its potential as a scaffold for the design of new
therapeutic agents.

 To cite this document: BenchChem. ["1-methoxy-4-(methoxymethyl)benzene” CAS number
1515-81-7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073099#1-methoxy-4-methoxymethyl-benzene-cas-
number-1515-81-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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